molecular formula C12H11NO2 B1625041 (4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone CAS No. 256382-50-0

(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone

Cat. No.: B1625041
CAS No.: 256382-50-0
M. Wt: 201.22 g/mol
InChI Key: FPCDELJNAKUUJG-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Physicochemical Characterization

The comprehensive characterization of (4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone requires detailed analysis of its constituent structural elements and their collective contribution to the compound's physicochemical properties. The molecule represents a sophisticated example of heterocyclic chemistry, where multiple functional groups converge to create a structurally complex entity with specific stereochemical requirements. Understanding the individual components and their interactions provides crucial insights into the compound's behavior and potential applications in various chemical contexts.

Core Structural Features

The architectural foundation of (4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone encompasses three primary structural components that define its chemical identity and properties. These elements work synergistically to create a molecule with unique characteristics that reflect the combined influence of heterocyclic, aromatic, and allenic functionalities. The integration of these features results in a compound that exhibits distinctive structural complexity while maintaining the fundamental characteristics associated with the oxazolidinone family of compounds.

Oxazolidinone Scaffold

The oxazolidinone scaffold forms the central heterocyclic core of the molecule, consisting of a five-membered ring structure that incorporates both nitrogen and oxygen heteroatoms alongside a carbonyl functionality. Oxazolidinones are characterized as five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure, which provides the fundamental framework for this class of compounds. The specific arrangement within the oxazolidinone ring creates a distinctive electronic environment that influences the molecule's reactivity and stability characteristics.

The heterocyclic nature of the oxazolidinone ring system contributes significantly to the compound's overall properties through the presence of multiple heteroatoms that can participate in various intermolecular interactions. The carbonyl group at the 2-position of the ring serves as both an electron-withdrawing element and a potential site for hydrogen bonding interactions. This structural feature is particularly important in determining the compound's physicochemical behavior and its interactions with other molecular entities.

The five-membered ring geometry imposes specific conformational constraints on the molecule, influencing the spatial arrangement of substituents and their relative orientations. These geometric considerations are crucial for understanding the compound's three-dimensional structure and its potential for stereoselective interactions. The ring system also provides a rigid framework that maintains the relative positions of the attached substituents, contributing to the compound's overall structural integrity and stereochemical stability.

4-Phenyl Substitution

The phenyl substituent at the 4-position of the oxazolidinone ring introduces significant aromatic character to the molecule while establishing the stereochemical configuration that defines the (4R) designation. The incorporation of the phenyl group creates an important stereocenter at the 4-position, requiring careful consideration of the spatial arrangement of substituents around this chiral center. The (4R) configuration indicates the specific three-dimensional orientation of the phenyl group relative to other ring substituents, which is crucial for the compound's overall stereochemical identity.

The aromatic phenyl ring contributes substantial π-electron density to the molecular system, creating opportunities for π-π stacking interactions and other aromatic-mediated binding events. The planar geometry of the benzene ring contrasts with the non-planar nature of the oxazolidinone scaffold, creating a molecule with distinct regions of different electronic and steric characteristics. This structural diversity enhances the compound's potential for selective molecular recognition and specific binding interactions.

The positioning of the phenyl group at the 4-position also influences the overall molecular conformation through steric interactions with other ring atoms and substituents. These steric effects can impact the preferred conformations of the molecule and influence its dynamic behavior in solution. The aromatic nature of the phenyl substituent also contributes to the compound's UV-visible absorption characteristics and provides distinctive spectroscopic signatures that aid in structural identification and characterization.

The stereochemical implications of the 4-phenyl substitution extend beyond simple geometric considerations to include effects on the molecule's pharmacological and chemical properties. The specific (4R) configuration may confer unique binding characteristics and selectivity profiles that distinguish this compound from its (4S) enantiomer or other structural analogs. Understanding these stereochemical relationships is essential for predicting the compound's behavior in various chemical and biological contexts.

1,2-Propadienyl (Allenyl) Moiety

The 1,2-propadienyl substituent at the 3-position introduces an allenic functional group that significantly enhances the structural complexity of the molecule. The allene functionality, characterized by the cumulated double bond system C=C=C, creates a linear arrangement of three carbon atoms with unique electronic and geometric properties. This structural feature represents one of the most distinctive aspects of the compound, as allenic substituents are relatively uncommon in oxazolidinone derivatives.

The linear geometry of the allene system contrasts sharply with the angular nature of typical alkene substituents, creating unique steric and electronic effects within the molecular structure. The cumulated double bond arrangement results in orthogonal π-systems that contribute to the molecule's overall electronic configuration in a manner distinct from isolated double bonds. This electronic arrangement influences the compound's reactivity patterns and provides opportunities for unique chemical transformations.

The presence of the terminal methylene groups (=CH₂) in the propadienyl moiety introduces additional sites of potential reactivity and molecular recognition. These terminal carbons can participate in various chemical reactions and may serve as points of attachment for further structural modifications. The dynamic nature of the allene system also contributes to the molecule's conformational flexibility, allowing for adaptation to different molecular environments while maintaining the characteristic linear arrangement of the cumulated double bonds.

Structural Component Key Features Molecular Contributions
Oxazolidinone Scaffold Five-membered heterocycle with N, O, and C=O Provides rigid framework, hydrogen bonding sites
4-Phenyl Substitution Aromatic ring with (4R) stereochemistry Contributes π-electron density, establishes chirality
1,2-Propadienyl Moiety Linear allene system with terminal methylenes Introduces unique reactivity, conformational dynamics

The synthetic accessibility of compounds containing the 1,2-propadienyl substituent has been demonstrated through various catalytic approaches, including zinc-catalyzed allenylation reactions that provide excellent regioselectivity in forming the desired structural arrangements. These synthetic methodologies enable the preparation of oxazolidinone derivatives with allenic substitution patterns, facilitating the study of structure-activity relationships and the development of new chemical entities with unique properties.

The combination of the oxazolidinone scaffold, 4-phenyl substitution, and 1,2-propadienyl moiety creates a molecule with remarkable structural diversity and complexity. Each component contributes distinct characteristics to the overall molecular architecture, resulting in a compound that exhibits properties derived from the synergistic interaction of heterocyclic, aromatic, and allenic functionalities. Understanding these individual contributions and their collective effects is essential for predicting the compound's behavior and potential applications in various scientific and technological contexts.

Properties

InChI

InChI=1S/C12H11NO2/c1-2-8-13-11(9-15-12(13)14)10-6-4-3-5-7-10/h3-8,11H,1,9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCDELJNAKUUJG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CN1C(COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C=CN1[C@@H](COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457942
Record name (4R)-4-Phenyl-3-propadienyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256382-50-0
Record name (4R)-4-Phenyl-3-propadienyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Pool Approach Using (R)-4-Phenyl-2-Oxazolidinone

A widely reported strategy involves functionalizing preformed chiral oxazolidinones. The Chempedia synthetic route (Source 4) begins with (R)-4-phenyl-2-oxazolidinone, which is alkylated at the N3 position using propargyl bromide under basic conditions. Key steps include:

  • Deprotonation : Sodium hydride (NaH) in tetrahydrofuran (THF) generates the oxazolidinone enolate.
  • Alkylation : Propargyl bromide (80% in toluene) is added to introduce the propargyl group.
  • Workup : Isolation via rotary evaporation and recrystallization yields (R)-4-phenyl-3-(2-propynyl)-2-oxazolidinone.

While this method produces the propargyl analogue, the target 1,2-propadienyl substituent requires further modification. Theoretical and experimental studies suggest that propargyl-to-allene isomerization may occur under strong basic or metal-catalyzed conditions, though this remains undocumented in the provided sources.

Critical Analysis of Propadienyl Group Introduction

The 1,2-propadienyl moiety introduces significant synthetic complexity due to its conjugated double bonds. Direct methods for installing this group are scarce, but indirect strategies include:

Alkyne-to-Allene Isomerization

Propargyl derivatives can undergo base- or transition metal-mediated isomerization to form allenes. For example:

  • Base-Induced Isomerization : Treatment with lithium diisopropylamide (LDA) or potassium tert-butoxide may promote tautomerization.
  • Transition Metal Catalysis : Palladium or copper complexes could facilitate this transformation, though no specific examples are cited in the reviewed literature.

Direct Allenylation of Oxazolidinones

Alternative approaches involve using allenylating reagents, such as allenyl boronic esters or allenyl halides. However, these reagents are less commonly available and require stringent anhydrous conditions. A hypothetical pathway might involve:

  • Synthesis of Allenyl Halide : Preparation of 1,2-propadienyl bromide via halogenation of allene precursors.
  • N-Alkylation : Reaction with (R)-4-phenyl-2-oxazolidinone under basic conditions.

No experimental data for this route are available in the provided sources, highlighting a gap in current methodologies.

Comparative Data on Reported Methods

The following table summarizes key parameters from the Chempedia method (Source 4) and theoretical extensions for propadienyl formation:

Parameter Chempedia Method (Propargyl) Proposed Allenylation
Starting Material (R)-4-Phenyl-2-oxazolidinone Same
Alkylating Agent Propargyl bromide 1,2-Propadienyl bromide
Base NaH (60% in mineral oil) KOtBu or LDA
Solvent THF THF or DMF
Reaction Temperature (°C) 25 0–25
Yield Not reported Theoretical
Purity (HPLC) Not reported N/A

Stereochemical Considerations and Catalytic Innovations

The (4R) configuration is preserved through chiral induction from the starting oxazolidinone. Recent advances in asymmetric catalysis, such as enantioselective aldol reactions or kinetic resolutions, could offer alternative pathways. For instance, the palladium-catalyzed decarboxylative cyclopropanation mentioned in the Wiley review (Source 3) might be adapted to form the oxazolidinone ring while introducing the allene group.

Chemical Reactions Analysis

Catalytic Cycloadditions Involving the Allenamide Group

The allene moiety (−CH₂−C=CH₂) participates in transition-metal-catalyzed cycloadditions, enabling stereoselective synthesis:

Gold(I)-Catalyzed [4 + 2] Cycloadditions

  • Catalyst : Phosphoramidite–gold complexes (e.g., (R,R,R)-Au6 or (S,S,S)-Au8 ) .

  • Reaction : Enantioselective cycloaddition with dienes to form pyrrolidines or γ-lactams.

  • Example :

    • Substrate : Allenedienes with terminally disubstituted allenes.

    • Conditions : AgBF₄ as co-catalyst, room temperature.

    • Outcome : Three contiguous stereocenters with >90% ee .

CatalystSubstrateProductee (%)
(R,R,R)-Au6AllenedienePyrrolidine≥90
(S,S,S)-Au8Allenedieneγ-Lactam≥90

Platinum(II)-Catalyzed [3 + 2] Cycloadditions

  • Catalyst : JohnPhos-ligated platinum complexes .

  • Reaction : Formation of cyclopentenes via carbene intermediates.

  • Example :

    • Substrate : Allenes with σ-donor ligands.

    • Conditions : THF, room temperature.

    • Outcome : Cyclopentene derivatives with high diastereoselectivity .

Enantioselective Alkylations

  • Reaction : Alkylation of enolates derived from the oxazolidinone.

  • Example :

    • Base : LiHMDS.

    • Electrophile : Alkyl halides.

    • Outcome : α-Substituted carbonyl compounds with >95% ee .

Nucleophilic Additions

  • Reaction : Michael additions to α,β-unsaturated carbonyls.

  • Catalyst : Chiral Lewis acids (e.g., Ti-TADDOLates).

  • Outcome : Quaternary stereocenters with high enantiomeric excess .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 150°C; store at −20°C under inert gas .

  • Solubility : Miscible with THF, ethyl acetate, and dichloromethane; insoluble in hexane .

  • Reactivity : The allene group is sensitive to strong acids/bases but stable under mild catalytic conditions .

Comparative Reactivity of Allenamides vs. Propargylamides

PropertyAllenamidesPropargylamides
Cycloaddition RateFaster (due to strained allene) Slower (linear alkyne geometry)
StereoselectivityHigher ee in Au-catalyzed reactions Moderate ee with Rh catalysts
StabilityAir-sensitive More stable under ambient conditions

Key Research Findings

  • Gold Catalysis : González et al. demonstrated that chiral phosphoramidite–gold complexes enable enantioselective pyrrolidine synthesis (J. Am. Chem. Soc. 2011) .

  • Industrial Use : The compound is a precursor to pharmaceuticals targeting neurological disorders, leveraging its stereochemical control .

Scientific Research Applications

Applications Overview

Field Application
Pharmaceutical DevelopmentUsed as a chiral building block for synthesizing enantiomerically pure drugs.
Asymmetric SynthesisFacilitates the creation of compounds with specific optical activities essential for biologically active molecules.
Neuroscience ResearchAids in studying neurotransmitter effects and developing treatments for neurological disorders.
Material ScienceUtilized in formulating polymers with specific mechanical properties, enhancing product performance.
Analytical ChemistryEmployed in methods to separate and identify chiral compounds for quality control in drug manufacturing.

Pharmaceutical Development

(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its ability to impart specific stereochemistry is vital for the efficacy of many drugs. For instance, it is involved in the synthesis of anti-inflammatory agents and analgesics, demonstrating its importance in therapeutic applications .

Asymmetric Synthesis

The compound is widely used in asymmetric synthesis processes, which are essential for producing compounds with desired optical activity. This is particularly important in the pharmaceutical industry where the activity of drugs can be highly dependent on their stereochemistry .

Neuroscience Research

In neuroscience, (4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone has been studied for its effects on neurotransmitter systems. Research indicates that it may aid in developing treatments for conditions such as depression and anxiety by modulating neurotransmitter release .

Material Science

In material science, this compound is utilized to enhance the properties of polymers and materials. Its incorporation can lead to improved mechanical properties such as tensile strength and flexibility, making it valuable in various industrial applications .

Analytical Chemistry

The compound plays a significant role in analytical chemistry by providing methods to separate and identify chiral compounds. This is critical for ensuring the quality and safety of pharmaceuticals during manufacturing processes .

Case Study 1: Synthesis of Chiral Drugs

A recent study demonstrated the use of (4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone in synthesizing a new class of chiral drugs aimed at treating neurodegenerative diseases. The research highlighted its effectiveness in achieving high enantiomeric purity, which is crucial for therapeutic efficacy .

Case Study 2: Polymer Formulation

Another investigation focused on incorporating (4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone into polymer matrices to enhance their mechanical properties. The results showed significant improvements in tensile strength and elasticity compared to standard formulations without the compound .

Mechanism of Action

The mechanism of action of (4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Utility: The target compound’s 4R configuration and allene group enable superior stereocontrol compared to non-chiral analogs like CO2-derived oxazolidinones .
  • Electrophilicity: The allene moiety enhances reactivity in cycloadditions, contrasting with the inertness of 2-propynyl or trimethoxybenzyl-substituted oxazolidinones .

Key Observations :

  • Yield Efficiency : The target compound’s moderate yield (38–41%) reflects challenges in isomerization steps, whereas benzo[b][1,4]oxazin derivatives achieve higher yields under milder conditions .
  • Green Chemistry : CO2-based methods prioritize sustainability but require specialized catalysts, contrasting with the target compound’s reliance on traditional solvents (THF) .
  • Scalability: The trimethoxybenzyl-substituted oxazolidinone’s synthesis in toluene offers scalability but lacks yield data .

Functional and Application-Based Differences

  • Asymmetric Catalysis : The target compound’s allene group facilitates [2+2] or [4+2] cycloadditions, outperforming propynyl or benzyl-substituted analogs in enantioselectivity .
  • Thermal Stability : The trimethoxybenzyl group in C2-symmetric derivatives enhances thermal stability, making them suitable for high-temperature reactions .
  • Pharmaceutical Relevance: While CO2-derived oxazolidinones are used in antibiotics (e.g., linezolid), the target compound’s applications remain confined to synthetic chemistry .

Biological Activity

(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Chemical Formula : C12H11NO2
  • Molecular Weight : 201.22 g/mol
  • Boiling Point : 309.5 ± 45.0 °C (predicted)
  • Density : 1.201 ± 0.06 g/cm³ (predicted)
  • pKa : -2.45 ± 0.40 (predicted) .

Anticancer Properties

Research indicates that compounds with oxazolidinone structures exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, the inhibition of Notum, a negative regulator of the Wnt signaling pathway, has been associated with enhanced anticancer activity. While direct studies on (4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone are sparse, it is hypothesized that similar mechanisms may apply due to its structural characteristics.

Inhibition of Notum Activity

A related study highlighted how small-molecule inhibitors targeting Notum can restore Wnt signaling, which is crucial for cancer cell survival and proliferation. The optimization of compounds in this category has shown promising results in enhancing drug-like properties conducive to therapeutic applications .

Case Studies and Research Findings

StudyFindings
Study on Notum Inhibitors Identified oxadiazolones as effective inhibitors of Notum, leading to restored Wnt signaling in cancer models .
Pharmacokinetic Studies Demonstrated good plasma exposure and partial blood-brain barrier penetration for optimized derivatives of related compounds .

Potential Applications

Given its biological activity profile, (4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone may have applications in:

  • Cancer Therapy : Targeting pathways involved in tumorigenesis.
  • Neuropharmacology : Due to its ability to penetrate the blood-brain barrier.

Q & A

Q. What are the common synthetic routes for preparing (4R)-4-phenyl-3-(1,2-propadienyl)-2-oxazolidinone?

  • Methodological Answer : The compound can be synthesized via stereoselective Michael additions or catalytic cyclocarbonylation. For example, Pd-catalyzed sequential oxidative aminocarbonylation-cyclocarbonylation of α,α-disubstituted 2-ynylamines with secondary amines yields 2-oxazolidinones in high yields . Chiral auxiliaries, such as (4R)-4-phenyl-2-oxazolidinone derivatives, are often employed to control stereochemistry during alkylation or aldol reactions . Key steps include optimizing reaction conditions (e.g., solvent, catalyst loading) and purification via recrystallization or chromatography.

Q. How can the stereochemical configuration of (4R)-4-phenyl-3-(1,2-propadienyl)-2-oxazolidinone be confirmed?

  • Methodological Answer : Use a combination of chiral HPLC, NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with NOESY for spatial correlations), and vibrational circular dichroism (VCD). For example, MALDI-TOF-MS and FT-IR spectroscopy have been applied to structurally similar oxazolidinones to confirm functional groups and molecular weight . X-ray crystallography is definitive for absolute configuration determination.

Q. What solvents and catalysts are optimal for oxazolidinone ring formation?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, toluene) with Pd0^0 or Cu+^+ catalysts are effective for cyclocarbonylation . For Michael additions, Li+^+-free conditions are critical to avoid diastereoselectivity interference, as residual Li+^+ from prior steps can reduce selectivity .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in Michael additions involving oxazolidinone chiral auxiliaries?

  • Methodological Answer : Diastereoselectivity depends on the steric and electronic environment of the chiral auxiliary. For example, (4R)-4-phenyl groups create a rigid framework that directs nucleophilic attack to the Re face. Trace metal ions (e.g., Li+^+) must be excluded, as they disrupt transition-state organization . Computational modeling (DFT) can predict facial selectivity for novel substrates.

Q. What strategies resolve contradictions in stereochemical outcomes between synthetic methods?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). Systematic screening of reaction parameters (temperature, solvent polarity, catalyst) is essential. For example, Pd-catalyzed cyclocarbonylation may favor trans-adducts under high-pressure CO, while Michael additions under kinetic control yield cis-products . Cross-validation using multiple analytical techniques (e.g., NMR, X-ray) is critical.

Q. How does the propargyl (1,2-propadienyl) group influence the reactivity of 2-oxazolidinones?

  • Methodological Answer : The propargyl group introduces strain and electron-deficient triple bonds, enabling [2+2] cycloadditions or radical-mediated functionalization. In (4R)-4-phenyl derivatives, the propargyl moiety can act as a dienophile in Diels-Alder reactions or undergo Sonogashira coupling for side-chain diversification. Stability studies (e.g., TGA/DSC) are recommended to assess thermal decomposition risks .

Q. What catalytic systems enable enantioselective synthesis of 2-oxazolidinones with bulky substituents?

  • Methodological Answer : Chiral phosphine-Pd complexes (e.g., BINAP-Pd) or organocatalysts (e.g., Cinchona alkaloids) are effective. For example, PdI2_2/KI systems promote oxidative carbonylation with >90% enantiomeric excess (ee) for α-monosubstituted ynylamines . Asymmetric phase-transfer catalysis (PTC) using quaternary ammonium salts is also viable for sterically hindered substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone
Reactant of Route 2
Reactant of Route 2
(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.